molecular formula C22H24N4O3 B2556296 N-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE CAS No. 1251682-75-3

N-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE

Cat. No.: B2556296
CAS No.: 1251682-75-3
M. Wt: 392.459
InChI Key: ZSEUHOMRAZBTQQ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a methyl group at position 7, a pyrrolidine-carbonyl moiety at position 3, and a 2,4-dimethoxyphenylamine group at position 3. The naphthyridine scaffold is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and nucleic acid targeting. The pyrrolidine-carbonyl group enhances solubility and modulates pharmacokinetic properties, while the 2,4-dimethoxyphenyl substituent may influence binding affinity through hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

[4-(2,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-14-6-8-16-20(25-18-9-7-15(28-2)12-19(18)29-3)17(13-23-21(16)24-14)22(27)26-10-4-5-11-26/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEUHOMRAZBTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)OC)OC)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridine ring.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the naphthyridine core.

    Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups are attached via electrophilic aromatic substitution reactions, using methoxy-substituted benzene derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-(PYRROLIDINE-1-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Structural Features of Target Compound and Analogous Benzothiazole Derivatives

Compound Name Core Structure Key Substituents Functional Groups
This compound (Target) 1,8-Naphthyridine - 7-Methyl
- 3-Pyrrolidine-carbonyl
- 4-(2,4-Dimethoxyphenyl)amine
Amide, tertiary amine, ether
(E)-N-(Benzothiazole-2-yl)-3-(2,4-Dimethoxyphenyl)acrylamide Benzothiazole - 3-(2,4-Dimethoxyphenyl)acrylamide Acrylamide, ether
N-(Benzothiazole-2-yl)-2,2-Diphenylacetamide Benzothiazole - 2,2-Diphenylacetamide Acetamide, aromatic rings
N-(6-Ethoxybenzothiazole-2-yl)-2-(3-Chlorophenyl)acetamide Benzothiazole - 6-Ethoxy
- 2-(3-Chlorophenyl)acetamide
Acetamide, chloro, ether

Key Observations :

  • Substituent Diversity : The target’s pyrrolidine-carbonyl group contrasts with the acrylamide or simple acetamide groups in the benzothiazole derivatives, likely altering metabolic stability and solubility.
  • Pharmacophore Design : The 2,4-dimethoxyphenyl group in the target and (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide suggests shared emphasis on methoxy-driven hydrophobic interactions.

Hypothetical Functional Differences

While the provided evidence lacks explicit activity data for the target compound, structural analysis permits speculative insights:

  • Solubility : The pyrrolidine-carbonyl group in the target compound could enhance aqueous solubility relative to the diphenylacetamide derivatives (e.g., N-(benzothiazole-2-yl)-2,2-diphenylacetamide), which are highly lipophilic.
  • Metabolic Stability : Ethoxy or chloro substituents in the benzothiazole analogs (e.g., N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide) may increase susceptibility to cytochrome P450-mediated metabolism compared to the target’s methoxy and pyrrolidine groups.

Research Findings and Limitations

The absence of direct biochemical or pharmacological data for this compound in the provided evidence precludes quantitative comparisons. Further studies should prioritize synthesizing the target compound and profiling its activity against relevant biological targets.

Critical Knowledge Gaps:

  • Experimental data on target compound’s IC50, solubility, and metabolic stability.
  • Direct comparison with benzothiazole analogs in enzymatic or cellular assays.

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